N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities : A study focused on the synthesis of N-substituted derivatives, including compounds similar to N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, evaluating their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The synthesis methods varied, including conventional and microwave-assisted protocols, aiming to optimize reaction conditions for better yield and time efficiency. One compound showed notable activity against these enzymes, highlighting the therapeutic potential of these derivatives in treating conditions associated with enzyme dysfunction (Virk et al., 2018).
Green Synthesis Applications : Another research avenue explored the green synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in producing azo disperse dyes. The study highlighted the use of novel catalysts to improve the hydrogenation process, making it more environmentally friendly and efficient. This application is crucial for industrial processes seeking sustainable and less toxic methods (Zhang Qun-feng, 2008).
Antimicrobial Agents : Research into novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, closely related to the compound , has shown promising antibacterial and antifungal activities. This demonstrates the potential of these compounds as antimicrobial agents, which could address the growing concern of antibiotic resistance (Debnath & Ganguly, 2015).
Antitumor Activities : The compound has been explored for its role as a tubulin polymerization inhibitor, indicating potent antitumor activities. Such studies are critical in the ongoing search for new cancer therapies, especially those that can overcome multi-drug resistance in cancer cells. The lead compounds from these investigations have shown to induce cell-cycle arrest and apoptosis in tumor cells, suggesting their potential as cancer treatments (Liu et al., 2012).
Anion Coordination and Fluorescence Applications : Research into the structural aspects and properties of salt and inclusion compounds of amide-containing derivatives showcases their potential in anion coordination and fluorescence applications. These studies contribute to our understanding of the chemical and physical properties of such compounds, which can be applied in sensors, organic electronics, and fluorescence microscopy (Karmakar et al., 2007).
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-23-14-8-5-9-19(23)15-16-26-25(28)18-27-17-24(21-12-6-7-13-22(21)27)32(29,30)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPBQJNKSCGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.